IGF1Rtide

Kinase inhibitor screening Receptor tyrosine kinase assay Selectivity profiling

IGF1Rtide is the sequence-defined, validated substrate for IGF-1R kinase assays, derived from the Tyr895 phosphorylation site of IRS-1 — the preferential recognition motif for IGF-1R over insulin receptor. Unlike generic tyrosine kinase peptides, it delivers reproducible kinetic parameters (Km 26 ± 3.9 µM) supporting HTS and cross-kinase selectivity profiling across IGF-1R, RET, FLT1, ROS1, and FGFR1. Pre-integrated into Promega Kinase Enzyme Systems with ADP-Glo luminescent detection, it eliminates radioactive waste handling and minimizes substrate optimization burden. Ideal for screening nanomolar-to-micromolar inhibitors in 96/384-well formats. Available as lyophilized powder with documented purity and QC.

Molecular Formula C73H114N18O22
Molecular Weight 1595.8 g/mol
Cat. No. B15581262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIGF1Rtide
Molecular FormulaC73H114N18O22
Molecular Weight1595.8 g/mol
Structural Identifiers
InChIInChI=1S/C73H114N18O22/c1-5-41(4)61(72(112)84-49(27-29-58(98)99)67(107)85-50(63(103)80-38-59(100)101)34-42-16-7-6-8-17-42)90-69(109)52(36-55(78)94)87-71(111)60(40(2)3)89-68(108)51(35-43-22-24-44(93)25-23-43)86-66(106)48(26-28-57(96)97)81-56(95)37-79-70(110)54-21-15-33-91(54)73(113)53(39-92)88-65(105)47(20-11-14-32-76)83-64(104)46(19-10-13-31-75)82-62(102)45(77)18-9-12-30-74/h6-8,16-17,22-25,40-41,45-54,60-61,92-93H,5,9-15,18-21,26-39,74-77H2,1-4H3,(H2,78,94)(H,79,110)(H,80,103)(H,81,95)(H,82,102)(H,83,104)(H,84,112)(H,85,107)(H,86,106)(H,87,111)(H,88,105)(H,89,108)(H,90,109)(H,96,97)(H,98,99)(H,100,101)/t41-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,60-,61-/m0/s1
InChIKeyKVGQVWWLDJKNMP-YCOAWBJSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IGF1Rtide Substrate Peptide: Biochemical Properties and Procurement Specifications


IGF1Rtide (CAS 172615-51-9) is a synthetic 14-amino acid peptide substrate with the sequence KKKSPGEYVNIEFG, derived from human IRS-1 protein residues 891–902, corresponding to the Tyr895 phosphorylation site [1]. This peptide functions as an unlabeled substrate for in vitro kinase activity assays, specifically designed to measure the catalytic activity of receptor tyrosine kinases including insulin-like growth factor 1 receptor (IGF-1R), insulin receptor (InsR), RET, FLT1, FGFR1, and ROS1 [2]. IGF1Rtide is commercially available as a lyophilized powder with typical purity specifications of ≥95% (HPLC) and a molecular weight of approximately 1595.8 g/mol, requiring reconstitution in buffer for kinase assay applications [3]. Note: IGF1Rtide is a kinase substrate, not a receptor antagonist as its name might suggest.

Why Generic Tyrosine Kinase Substrate Peptides Cannot Substitute for IGF1Rtide in Screening Assays


Generic substitution of IGF1Rtide with alternative kinase substrate peptides in IGF-1R inhibitor screening assays introduces uncontrolled variability that compromises data reproducibility and cross-study comparability. IGF1Rtide is uniquely derived from the Tyr895 phosphorylation site of IRS-1, which has been experimentally demonstrated to be the preferential recognition site for IGF-1R compared to other IRS-1 phosphorylation sites such as Tyr727 and Tyr987, which insulin receptor prefers [1]. Consequently, alternative substrate peptides lacking this specific sequence context may exhibit substantially different kinetic parameters (Km and kcat/Km) when interrogating the same IGF-1R kinase preparation, thereby altering apparent inhibitor potency values and complicating cross-laboratory data interpretation. The widespread commercial integration of IGF1Rtide as the standardized substrate in validated IGF-1R Kinase Enzyme Systems provides a pre-optimized, quality-controlled experimental platform that reduces the need for extensive substrate optimization, a benefit not afforded by substituting generic, unvalidated tyrosine kinase peptides .

IGF1Rtide Quantitative Differentiation Evidence: Head-to-Head Kinetic and Selectivity Comparisons


IGF1Rtide Functional Versatility: Validated Substrate for Five Distinct Receptor Tyrosine Kinases

IGF1Rtide exhibits broad functional utility as a validated in vitro substrate for at least five distinct receptor tyrosine kinases, in contrast to other kinase-specific substrate peptides. It is confirmed as the standard substrate in commercial Kinase Enzyme Systems for IGF-1R, RET, FLT1, ROS1, and FGFR1, enabling researchers to conduct comparative selectivity profiling across these kinase targets using a single substrate molecule . While most kinase substrate peptides are designed and validated for a single enzyme target, IGF1Rtide's multi-kinase recognition is demonstrated by its inclusion as the designated substrate in five separate Promega Kinase Enzyme Systems . This multi-target substrate validation is a differential feature compared to more narrowly restricted substrate peptides.

Kinase inhibitor screening Receptor tyrosine kinase assay Selectivity profiling

IGF1Rtide IGF-1R versus Insulin Receptor Substrate Preference: Tyr895 Sequence Specificity

IGF1Rtide, which contains the Tyr895 phosphorylation site of IRS-1, is preferentially recognized and phosphorylated by IGF-1R compared to alternative IRS-1 phosphorylation site peptides. A 1995 comparative study by Xu et al. evaluated IGF-1R and insulin receptor (InsR) catalytic activity against a series of IRS-1-derived peptides corresponding to the major phosphorylation sites [1]. The study demonstrated that IGF-1R preferentially recognizes the Tyr895 site (represented by IGF1Rtide), whereas insulin receptor prefers peptides based on Tyr987 or Tyr727 of IRS-1 [1]. This site-specific substrate preference provides a mechanistic basis for selecting IGF1Rtide over alternative IRS-1-derived peptides in IGF-1R-specific biochemical assays.

Kinase specificity IRS-1 phosphorylation IGF-1R signaling

IGF1Rtide Commercial Integration Value: Pre-Optimized Kinase Assay System with Validated Performance

IGF1Rtide is commercially available as a pre-integrated component of the IGF-1R Kinase Enzyme System, which includes recombinant human IGF-1R kinase, optimized reaction buffer, DTT, and MnCl2, all validated for use with the ADP-Glo luminescent detection platform . This integrated system eliminates the need for end-users to perform substrate optimization experiments, establish kinetic parameters, or validate substrate-kinase compatibility—steps that are required when procuring IGF1Rtide as a standalone reagent . In contrast, alternative IRS-1-derived peptides or generic tyrosine kinase substrates typically require extensive in-house validation and optimization before use in high-throughput screening workflows.

High-throughput screening Kinase inhibitor profiling Assay validation

IGF1Rtide Kinetic Constants: Published Km and Catalytic Efficiency Values for Standardized Assay Design

IGF1Rtide has established kinetic constants for the IGF-1R tyrosine kinase domain, enabling researchers to reference published Km and kcat/Km values for assay design and data interpretation. According to product documentation from Bachem, IGF1Rtide exhibits a Km value of 26 ± 3.9 µM and a kcat/Km value of 2.6 × 10³ M⁻¹min⁻¹ for the IGF-1R tyrosine kinase domain [1]. These experimentally determined kinetic parameters provide a quantitative benchmark for assay optimization and allow for direct comparison with alternative substrate peptides. In contrast, many custom or generic substrate peptides lack published kinetic characterization, requiring end-users to invest significant experimental effort to establish these baseline parameters.

Michaelis-Menten kinetics Enzyme kinetics Substrate characterization

IGF1Rtide Enables Inhibitor Selectivity Profiling Across Related RTKs Using Uniform Substrate

IGF1Rtide has been employed as a substrate in inhibitor selectivity profiling studies across multiple receptor tyrosine kinases, demonstrating its utility for evaluating compound cross-reactivity in a standardized assay format. In the BindingDB database, IGF1Rtide is documented as the substrate for assays measuring inhibition of RET kinase (CHEMBL2247918) with IC50 values reported as low as 2 nM for certain inhibitors, as well as for FGFR1 inhibition assays using ADP-Glo luminescent detection [1][2]. This multi-kinase substrate applicability enables researchers to assess inhibitor selectivity across IGF-1R, RET, FLT1, ROS1, and FGFR1 using a uniform substrate and detection platform, thereby minimizing assay-to-assay variability that would arise from using different substrate peptides for each kinase target [3].

Kinase inhibitor selectivity RET kinase Cross-reactivity

IGF1Rtide Assay Detection Compatibility: Validated for ADP-Glo Luminescent Platform

IGF1Rtide is fully validated for use with the ADP-Glo Kinase Assay, a luminescent detection platform that measures ADP formation from kinase reactions, providing a homogeneous, non-radioactive alternative to traditional [³³P-γ-ATP] radiometric assays . The Promega IGF1R Kinase Enzyme System is specifically designed for integration with ADP-Glo detection, enabling broad dynamic range, high sensitivity, and compatibility with high-throughput screening formats . While IGF1Rtide can also be used in radiometric assays, the pre-validated compatibility with ADP-Glo provides a workflow advantage over alternative substrate peptides that may require extensive optimization for luminescent detection compatibility.

Luminescent kinase assay ADP-Glo High-throughput screening

IGF1Rtide Primary Application Scenarios in Research and Industrial Screening


IGF-1R Inhibitor High-Throughput Screening in Oncology Drug Discovery Programs

IGF1Rtide is optimally deployed as the substrate component in high-throughput screening campaigns aimed at identifying small molecule inhibitors of IGF-1R kinase activity, a validated therapeutic target in multiple cancer types including breast, prostate, and colorectal malignancies . In this application, IGF1Rtide's integration within the Promega IGF1R Kinase Enzyme System and compatibility with the ADP-Glo luminescent detection platform (capable of handling ATP concentrations up to 1 mM) enable screening of large compound libraries in 96-well or 384-well formats with homogeneous assay workflows and minimal radioactive waste . The established Km value of 26 ± 3.9 µM allows screening laboratories to select appropriate substrate concentrations (typically at or below Km) to sensitively detect competitive inhibitors without requiring extensive optimization [1].

Kinase Selectivity Profiling Across IGF-1R-Related Receptor Tyrosine Kinase Panel

IGF1Rtide supports inhibitor selectivity profiling studies that require comparative potency assessment across multiple receptor tyrosine kinases, including IGF-1R, RET, FLT1, ROS1, and FGFR1 [2]. By employing IGF1Rtide as the uniform substrate across this 5-kinase panel, researchers can minimize inter-assay variability attributable to substrate differences and more confidently attribute observed potency differences to genuine kinase selectivity rather than substrate-specific artifacts [2]. The documented use of IGF1Rtide in RET inhibition assays with IC50 values as low as 2 nM demonstrates its suitability for discriminating high-potency inhibitors across related kinase targets [3]. This application is particularly relevant for medicinal chemistry programs seeking to optimize IGF-1R inhibitor selectivity relative to insulin receptor and other closely related tyrosine kinases.

Biochemical Validation of IGF-1R Signaling Pathway Engagement

IGF1Rtide serves as a critical reagent for biochemical assays designed to validate target engagement and functional inhibition of IGF-1R in cellular and biochemical signaling studies. Because IGF1Rtide is derived from the Tyr895 phosphorylation site of IRS-1, the same site that IGF-1R preferentially phosphorylates in cells to initiate downstream signaling cascades (including Grb2-SH2 domain recruitment), in vitro phosphorylation of this peptide provides a biochemically relevant readout of IGF-1R catalytic activity [4]. This application is essential for confirming that observed cellular phenotypes following compound treatment are directly attributable to IGF-1R kinase inhibition rather than off-target effects. The substrate's specificity for IGF-1R relative to insulin receptor (which prefers alternative IRS-1 phosphorylation sites) provides additional confidence that the measured signal reflects genuine IGF-1R activity [4].

Non-Radioactive Kinase Activity Assays for Academic and Biotech Laboratories

IGF1Rtide, when used in conjunction with the ADP-Glo detection platform, provides a non-radioactive alternative to traditional [³³P-γ-ATP]-based kinase assays, making it particularly suitable for academic laboratories, core facilities, and biotechnology companies seeking to avoid the regulatory compliance burdens and safety considerations associated with radioactive isotope handling . The validated compatibility of IGF1Rtide with luminescent ADP-Glo detection, combined with its availability as a component of pre-optimized Kinase Enzyme Systems, reduces the technical barriers to establishing robust IGF-1R activity assays in laboratories without extensive kinase biochemistry expertise . The broad dynamic range and high sensitivity of the ADP-Glo platform, when paired with IGF1Rtide as substrate, enables reliable detection of both potent nanomolar inhibitors and weaker micromolar compounds within the same assay format .

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